Triisopropoxyerbium

Description

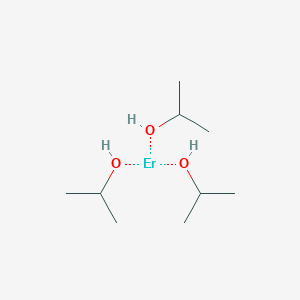

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H24ErO3 |

|---|---|

Molecular Weight |

347.54 g/mol |

IUPAC Name |

erbium;propan-2-ol |

InChI |

InChI=1S/3C3H8O.Er/c3*1-3(2)4;/h3*3-4H,1-2H3; |

InChI Key |

VMFGGXDOTIEBJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.[Er] |

Origin of Product |

United States |

Synthesis and Characterization of Triisopropoxyerbium

Synthetic Methodologies

The synthesis of rare earth alkoxides, including this compound, can be achieved through several methods. A common approach involves the reaction of an anhydrous rare earth halide, such as erbium(III) chloride (ErCl₃), with a suitable alkoxide source. rsc.org For instance, the reaction of ErCl₃ with sodium isopropoxide in an appropriate solvent like isopropanol (B130326) or a non-polar solvent can yield this compound.

Another established method is the alcoholysis of other erbium compounds. This involves reacting an erbium source with an excess of isopropanol. researchgate.net The reaction conditions, such as temperature and reaction time, are crucial for achieving a high yield and purity of the final product. researchgate.net

A non-hydrolytic sol-gel process is another synthetic route where this compound can be reacted with other compounds, like erbium(III) chloride, to form intermediate haloalkoxides. rsc.org These intermediates then undergo condensation to form the desired material, such as erbium oxychloride. rsc.org

Non-Hydrolytic Sol-Gel Condensation Routes

Spectroscopic and Structural Analysis

The characterization of this compound relies on a combination of spectroscopic and analytical techniques to elucidate its structure and confirm its identity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands corresponding to the C-O and Er-O bonds are expected. The C-O stretching vibrations in isopropoxide ligands typically appear in the region of 1100-1200 cm⁻¹. researchgate.net The Er-O stretching vibrations would be observed at lower frequencies. The absence of a broad absorption band around 3200-3600 cm⁻¹ indicates the absence of hydroxyl groups from water or unreacted isopropanol, confirming the purity of the sample. koreascience.kr

Nuclear Magnetic Resonance (NMR) Spectroscopy

While erbium is paramagnetic, which can lead to significant broadening of NMR signals, NMR spectroscopy can still provide useful structural information, particularly for the organic ligands. ¹H and ¹³C NMR spectra can confirm the presence of the isopropoxy groups. The chemical shifts and splitting patterns of the proton signals can provide insights into the coordination environment around the erbium center.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for determining the crystal structure of solid materials. For a crystalline sample of this compound, XRD analysis can reveal the arrangement of atoms in the crystal lattice, including the coordination number and geometry of the erbium ion. This information is crucial for understanding the compound's reactivity and its behavior as a precursor. researchgate.net

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability and decomposition behavior of this compound. rigaku.comtainstruments.com TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which the compound decomposes and the nature of the decomposition products. tainstruments.com DTA measures the temperature difference between a sample and a reference material, revealing exothermic or endothermic transitions like melting, crystallization, and decomposition. nist.gov This data is critical for determining the appropriate processing temperatures when using this compound as a precursor in techniques like Chemical Vapor Deposition (CVD).

Interactive Data Table: Analytical Data for this compound

| Analytical Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Characteristic C-O stretching vibrations around 1100-1200 cm⁻¹; Er-O stretching at lower frequencies; Absence of broad O-H band. researchgate.net |

| ¹H NMR Spectroscopy | Broadened signals due to paramagnetism of Er³⁺; Signals corresponding to the methyl and methine protons of the isopropoxy groups. |

| X-ray Diffraction (XRD) | Diffraction pattern revealing the crystalline structure, coordination environment of Er³⁺, and lattice parameters. researchgate.net |

| Thermal Analysis (TGA/DTA) | Decomposition profile showing weight loss at specific temperatures, indicating thermal stability and decomposition pathway. rigaku.comtainstruments.com |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing molecular structure and dynamics. frontiersin.org However, the paramagnetic nature of the erbium ion in triisopropoxyerbium introduces significant challenges, such as line broadening and large chemical shifts, which require specialized NMR methodologies. gre.ac.uknih.gov

Solution-State ¹H and ¹³C NMR Studies of Ligand Environments

In solution, ¹H and ¹³C NMR are fundamental tools for characterizing the isopropoxy ligands bound to the erbium center.

¹H NMR: The proton NMR spectrum provides information about the different proton environments within the isopropoxy ligands. Due to the paramagnetic influence of the Er(III) ion, the signals are typically broad and exhibit a wide chemical shift range, often spanning from -90 to +120 ppm in related paramagnetic complexes. gre.ac.uk The chemical shifts can be used to identify structural properties based on the electronic environment of the nuclei. libretexts.org

¹³C NMR: Similar to ¹H NMR, ¹³C NMR spectroscopy identifies the carbon environments in the ligands. libretexts.org The advantage of ¹³C NMR is its broader spectral window (typically 0-220 ppm), which often allows for the resolution of individual carbon signals even in complex molecules where proton signals might overlap. libretexts.org However, the inherent low natural abundance of the ¹³C isotope can be a limitation. libretexts.org For accurate signal assignment in complex spectra, various 2D NMR techniques such as COSY, HSQC, and HMBC are often employed. frontiersin.org

Table 1: Representative Chemical Shift Ranges in Paramagnetic Complexes This table provides a general illustration of typical NMR chemical shift ranges observed for ligands attached to paramagnetic metal centers. Actual values for this compound may vary.

| Nucleus | Typical Chemical Shift Range (ppm) | Observed Characteristics |

|---|---|---|

| ¹H | -100 to +150 | Significant line broadening, high sensitivity to temperature |

| ¹³C | -200 to +400 | Broad signals, less prone to signal overlap than ¹H NMR |

Dynamic NMR for Ligand Exchange Processes

Dynamic NMR (DNMR) techniques are crucial for studying the fluxional behavior of this compound in solution, such as the exchange of isopropoxy ligands. numberanalytics.comlibretexts.org Molecular dynamics can lead to line broadening, alterations in chemical shifts, and changes in relaxation rates. numberanalytics.com

By recording NMR spectra at various temperatures (Variable Temperature NMR or VT-NMR), researchers can observe changes in the spectral lineshapes. numberanalytics.com At low temperatures, where exchange is slow on the NMR timescale, distinct signals for non-equivalent ligands may be observed. numberanalytics.com As the temperature increases, the rate of exchange increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal, indicative of a fast exchange process. numberanalytics.com Lineshape analysis of these spectra allows for the determination of kinetic and thermodynamic parameters of the exchange process, such as activation energies. numberanalytics.comcore.ac.uk Two-dimensional Exchange Spectroscopy (EXSY) can also be used to directly measure exchange processes and quantify their dynamics. libretexts.org

Diffusion-Ordered Spectroscopy (DOSY) NMR for Oligomeric Species

In solution, metal alkoxides like this compound often exist as a mixture of monomeric, dimeric, or higher oligomeric species. Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR method used to separate the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. rsc.orgmanchester.ac.uk

The DOSY experiment generates a 2D spectrum that correlates the standard NMR chemical shifts with the diffusion coefficients of the molecules. researchgate.net Larger oligomeric species diffuse more slowly through the solvent and thus have smaller diffusion coefficients compared to smaller species. nih.gov This technique allows for the identification of different oligomeric states present in the solution and can provide an estimation of their relative sizes and molecular weights without the need for physical separation. nih.govnih.gov

Solid-State NMR Investigations

Solid-State NMR (SS-NMR) provides detailed information about molecular structure, conformation, and dynamics in the solid phase. frontiersin.orguic.edu It is particularly valuable for characterizing compounds that are insoluble or for studying the crystalline structure without dissolution. polyu.edu.hk For paramagnetic compounds like this compound, SS-NMR can reveal details about the local coordination environment and intermolecular interactions. frontiersin.org

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that cause significant line broadening in solid samples. frontiersin.orgpolyu.edu.hk SS-NMR can be used to distinguish between different crystalline forms (polymorphs) and to provide insights into the local structure around both the metal center and the ligands. uic.edursc.org For quadrupolar nuclei, which may be relevant in certain complex systems, SS-NMR can reveal the number of distinct structural motifs. uic.edumdpi.com

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. photothermal.com These techniques provide a characteristic "fingerprint" based on the molecule's structure and bonding, making them essential for characterizing this compound. mt.com Both methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability. gatewayanalytical.comedinst.com

Analysis of Er-O Vibrations and Ligand Conformations

The vibrational spectra of this compound are dominated by the internal vibrations of the isopropoxy ligands and the vibrations of the erbium-oxygen (Er-O) bonds.

Ligand Vibrations: The high-frequency region of the spectra (above ~1200 cm⁻¹) is typically characterized by C-H and C-C stretching and bending modes of the isopropoxide groups. These bands can provide information on the conformation of the alkyl groups. spectroscopyonline.com

Er-O Vibrations: The low-frequency region of the FT-IR and Raman spectra (typically below 800 cm⁻¹) is particularly informative for characterizing the core of the molecule. This region contains the stretching and bending vibrations associated with the Er-O bonds. The frequencies of these modes are sensitive to the coordination number of the erbium atom, the geometry of the Er-O core, and the degree of oligomerization. In related metal-oxide systems, characteristic bands associated with metal-oxygen bonds are readily identified. researchgate.net

Table 2: General Wavenumber Regions for Vibrational Modes in Metal Isopropoxides This table provides a generalized guide to the expected regions for key vibrational modes. Specific frequencies for this compound will depend on its precise structure and phase.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H Stretching | 2800 - 3000 | FT-IR & Raman |

| C-H Bending/Deformation | 1300 - 1500 | FT-IR & Raman |

| C-O Stretching | 950 - 1200 | FT-IR & Raman |

| Er-O Stretching | 400 - 700 | FT-IR & Raman |

| Er-O Bending / Lattice Modes | < 400 | Raman |

Analysis of the Er-O vibrational modes can help elucidate the structure of the oligomeric species, as different bridging and terminal isopropoxy ligands will exhibit distinct vibrational frequencies. The complementary nature of FT-IR and Raman is crucial; for instance, symmetric vibrations in centrosymmetric structures are often Raman active and IR inactive, providing key structural clues. spectroscopyonline.com

Identification of Isopropyl Group Vibrational Modes

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups within a molecule. mdpi.comnih.govyoutube.com The vibrational modes of an isopropyl group would typically exhibit characteristic stretching and bending frequencies. For instance, C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region, while bending vibrations would appear at lower wavenumbers. researchgate.netyoutube.com However, specific experimental data from IR or Raman spectra of this compound, which would allow for the precise assignment of these vibrational modes, is not available in the reviewed literature. Such data would be crucial for understanding the bonding environment of the isopropoxy ligands attached to the erbium center.

Mass Spectrometry Techniques for Oligomeric State and Adduct Determination

Mass spectrometry is a powerful technique for determining the molecular weight and structure of compounds. autobio.com.cn Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for analyzing species in solution, including potential oligomers or adducts that this compound might form. vanderbilt.eduumd.edu Similarly, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is employed for the analysis of larger molecules and can provide insights into associated species and fragmentation pathways. news-medical.netnih.goveuphresco.net Despite the utility of these techniques, no published mass spectra for this compound could be found. Therefore, a detailed analysis of its solution species, oligomeric state, or fragmentation patterns cannot be provided.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Species

X-ray Diffraction Studies of Crystalline and Amorphous Phases

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.comwikipedia.orglibretexts.org

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a standard technique for identifying crystalline phases and assessing the purity of a bulk sample by comparing its diffraction pattern to known standards. scielo.org.mxiza-structure.orgresearchgate.net While the synthesis of related erbium-containing materials has been documented, scielo.org.mx a reference powder diffraction pattern for this compound is not available in crystallographic databases. This prevents the presentation of a standard PXRD pattern for phase identification and purity assessment.

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Coordination Structure

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique utilized to investigate the local geometric and electronic structure of a specific absorbing atom within a material. malvernpanalytical.comspringernature.com The method is particularly valuable for materials lacking long-range order, such as amorphous solids or molecules in solution. springernature.comwikipedia.org XAS experiments, typically requiring the high intensity and tunable energy of synchrotron radiation sources, are divided into two primary regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). malvernpanalytical.comwikipedia.orgspeciation.net For a compound like this compound, XAS at the erbium L3-edge can provide precise information on the oxidation state of the erbium ion and the geometry of its immediate coordination environment.

EXAFS for Nearest Neighbor Environments

The EXAFS region of the absorption spectrum, which encompasses the oscillatory structure extending from about 50 eV to over 1000 eV beyond the absorption edge, provides detailed information about the local atomic environment around the absorbing atom. malvernpanalytical.comnist.gov Analysis of the EXAFS signal can accurately determine the types of neighboring atoms, their distances from the absorbing atom (bond lengths), and their coordination numbers. speciation.netnist.gov

In the context of this compound, EXAFS analysis is crucial for elucidating the precise Er-O bond lengths and the coordination number of the erbium center. Lanthanide alkoxides often exhibit oligomerization, where molecules associate through bridging alkoxide groups, leading to coordination numbers greater than the simple monomeric formula would suggest. academie-sciences.fr EXAFS can directly probe this local environment.

The analysis involves fitting the experimental EXAFS data to a theoretical model. For this compound, the primary scattering path of interest would be between the central erbium atom and the oxygen atoms of the isopropoxy ligands. The results would yield the average Er-O distance and the number of oxygen atoms in the first coordination shell. In a study of erbium-doped tellurite (B1196480) glasses, for instance, EXAFS analysis at the Er L3-edge was used to determine that the erbium ion is coordinated by approximately 6.5 oxygen atoms at an average distance of 2.34 Å. researchgate.net While specific experimental data for this compound is not widely published, the expected findings from an EXAFS analysis would be analogous, providing fundamental structural parameters.

Table 1: Representative EXAFS Fitting Parameters for the First Coordination Shell of Erbium in an Alkoxide Environment.

| Parameter | Description | Typical Value |

|---|---|---|

| Atom | Scattering Atom | O (Oxygen) |

| N | Coordination Number | 4 - 8 |

| R (Å) | Interatomic Distance (Er-O) | 2.25 - 2.45 |

| σ² (Ų) | Debye-Waller Factor (Measure of Disorder) | 0.010 - 0.020 |

This table presents typical, illustrative values for an erbium alkoxide complex based on known data for similar lanthanide compounds and is not based on direct experimental measurement of this compound.

XANES for Oxidation State and Coordination Geometry

The XANES region, which includes the pre-edge, the absorption edge itself, and the structure up to about 50 eV beyond the edge, is sensitive to the formal oxidation state and the coordination geometry of the absorbing atom. malvernpanalytical.comnumberanalytics.com The energy position of the absorption edge is directly correlated with the oxidation state of the element; a higher oxidation state results in a shift of the edge to higher energy. xrayabsorption.orgstanford.edu

For this compound, the erbium ion is expected to be in the +3 oxidation state. The XANES spectrum at the erbium L3-edge would confirm this. By comparing the edge energy of the sample to that of reference compounds with known erbium oxidation states (e.g., Er₂O₃), the formal valence of Er(III) can be definitively established. researchgate.net

Furthermore, the features within the XANES spectrum, such as the intensity and shape of pre-edge peaks and the main absorption line (often called a "white line" for L-edges), are fingerprints of the coordination geometry. xrayabsorption.orgrsc.org For lanthanides, transitions from a 2p core level to unoccupied 5d electronic states are dipole-allowed and dominate the L-edge spectrum. ornl.gov The symmetry of the local environment affects the splitting of these d-orbitals, which in turn influences the shape of the XANES features. For example, the presence and intensity of certain pre-edge features can help distinguish between different coordination geometries, such as tetrahedral versus octahedral environments, as these symmetries impose different selection rules on electronic transitions. rsc.org A comparative analysis with theoretical XANES spectra calculated for different coordination polyhedra can provide a detailed picture of the local geometry around the erbium atom in this compound. rsc.org

Table 2: Illustrative XANES Edge and Feature Analysis for this compound.

| Spectral Feature | Analytical Information | Expected Observation for this compound |

|---|---|---|

| Edge Position (Er L₃-edge) | Oxidation State | Consistent with Er(III) reference compounds. |

| Pre-edge Peaks | Coordination Symmetry (e.g., presence or lack of centrosymmetry) | Features would be compared to standards of known geometry (e.g., tetrahedral, octahedral) to infer the local environment. rsc.org |

| White Line Intensity/Shape | Density of unoccupied 5d states / Geometry | The shape and intensity provide a fingerprint of the local electronic structure and coordination. xrayabsorption.org |

This table illustrates the type of information obtainable from XANES analysis. The expected observations are based on general principles of X-ray absorption spectroscopy as applied to lanthanide complexes.

Reaction Mechanisms and Coordination Chemistry of Triisopropoxyerbium

Ligand Substitution and Exchange Dynamics

Ligand substitution is a fundamental reaction for metal complexes, involving the replacement of one ligand by another. escholarship.org For triisopropoxyerbium, this would typically involve the exchange of one or more isopropoxide ligands for another incoming ligand. The dynamics of these reactions are governed by both kinetic and thermodynamic factors.

Kinetics and Thermodynamics of Ligand Exchange

The thermodynamics of ligand exchange are dictated by the relative stabilities of the reactants and products. This is largely influenced by the bond strengths between the erbium center and the incoming and outgoing ligands. A reaction is thermodynamically favorable if it results in a more stable complex.

The kinetics, or the rate of the reaction, are determined by the energy of the transition state. Ligand substitution reactions can proceed through various mechanisms, primarily categorized as associative, dissociative, or interchange pathways. Given the potential for coordination expansion in lanthanides, an associative mechanism, where the incoming ligand first binds to the metal center to form a higher-coordinate intermediate before the original ligand departs, is plausible. The water exchange rate constant for Erbium(III) is high (1.4 x 10⁸ s⁻¹), which suggests that ligand exchange reactions are generally rapid. mdpi.com

Computational studies on other metal complexes have shown that the Gibbs free energy of activation for ligand exchange reactions can be calculated to understand the kinetic barriers. rsc.org For lanthanide complexes, these barriers are influenced by factors such as the nature of the ligand and the solvent environment. rsc.orgnih.gov

Role of Lewis Acidity in Coordination and Reactivity

The erbium(III) ion in this compound is a hard Lewis acid, meaning it is a strong electron-pair acceptor. mdpi.comwheatoncollege.edu This high Lewis acidity is a dominant factor in its coordination chemistry and reactivity. wheatoncollege.eduresearchgate.net It readily interacts with Lewis bases (electron-pair donors), which can be other ligands or solvent molecules.

This strong electrophilic character facilitates several key reactions:

Ligand Substitution: The Lewis acidic erbium center activates the Er-O bond, making the isopropoxide ligand susceptible to replacement by stronger Lewis bases.

Catalysis: Erbium salts, such as erbium triflate, are known to be powerful Lewis acid catalysts for a variety of organic reactions, including acylations and aldol (B89426) additions. nih.govresearchgate.net This catalytic activity stems from the ability of the Er³⁺ ion to coordinate to and activate substrates. researchgate.net

Adduct Formation: The compound readily forms stable adducts with donor ligands, which alters its coordination environment and reactivity.

The Lewis acidity can be tuned by modifying the ligands. For instance, using fluorinated alkoxide ligands can increase the Lewis acidity of the metal center due to the electron-withdrawing nature of fluorine. wheatoncollege.edubohrium.com

Oligomerization and Depolymerization Pathways

In the solid state and often in non-coordinating solvents, lanthanide alkoxides like this compound tend to form oligomers. This involves the isopropoxide ligands bridging between two or more erbium centers.

Mechanistic Insights into Bridge Formation and Breaking

The formation of oligomers occurs through the bridging of alkoxide ligands, which are effective π-donors. wheatoncollege.edu The oxygen atom of an isopropoxide group can donate electron density to a second erbium center, forming a μ₂-bridge. This process can continue, leading to the formation of complex multinuclear structures. The degree of oligomerization is often influenced by the steric bulk of the alkoxide group; less bulky ligands, like isopropoxides, tend to form higher-order oligomers compared to bulkier ligands like tert-butoxides. mdpi.comresearchgate.net Research on related lanthanide compounds has identified stable pentanuclear clusters with the general formula Ln₅O(OPr)₁₃, featuring a central oxo ligand surrounded by a square pyramid of metal ions bridged by isopropoxides. researchgate.net

Depolymerization, the breaking of these bridges, is typically induced by the introduction of a coordinating solvent or a strong donor ligand. The donor molecule coordinates to an erbium center, which can weaken the bridging bonds and favor the formation of lower-nuclearity species or even monomeric adducts.

Solvent Effects on Oligomeric Equilibria and Stability

Solvents play a critical role in the chemistry of this compound, particularly in influencing the equilibrium between different oligomeric forms. nih.govrsc.org The stability of a particular oligomer in solution is a result of the balance between the strength of the bridging alkoxide bonds and the interactions of the complex with solvent molecules. nih.gov

| Solvent Type | Interaction with Erbium Center | Effect on Oligomers | Example |

|---|---|---|---|

| Non-coordinating | Weak (van der Waals) | Favors higher-order oligomers | Hexane, Toluene |

| Coordinating (Donor) | Strong (dative bond formation) | Promotes depolymerization; forms monomeric or small oligomeric adducts | Tetrahydrofuran (B95107) (THF), Pyridine |

| Protic | Can react via protonolysis | Can lead to decomposition or formation of different species (e.g., hydroxides) | Alcohols, Water |

In non-coordinating solvents like hydrocarbons, the oligomeric structures are likely to be more stable and larger. In contrast, strongly coordinating solvents such as tetrahydrofuran (THF) can break down the oligomers by coordinating directly to the Lewis acidic erbium centers. wheatoncollege.edu This leads to a shift in the equilibrium towards smaller, solvent-stabilized species. This effect is crucial for controlling the reactivity of the compound, as the monomeric or smaller oligomeric forms are often more reactive in solution. nih.gov

Adduct Formation with Donor Ligands

Reflecting its strong Lewis acidity, this compound readily forms coordination complexes, or adducts, with a wide variety of donor ligands (Lewis bases). nih.gov These ligands donate a pair of electrons to the erbium center, forming a coordinate bond and typically increasing the coordination number of the metal ion from its initial state in the oligomer.

Common donor ligands include:

Ethers: Tetrahydrofuran (THF) is a classic example, often used as a solvent and a ligand. wheatoncollege.edu

Amines: Pyridine and other nitrogen-based ligands can form stable adducts. nih.gov

Isocyanides: Carbon-based ligands like tert-butyl isocyanide can also coordinate to the metal center. nih.gov

The formation of an adduct, such as Er(O-i-Pr)₃(L)ₓ (where L is a donor ligand), can significantly alter the physical and chemical properties of the compound, including its solubility, stability, and catalytic activity. The stoichiometry and structure of the resulting adduct depend on the steric and electronic properties of both the isopropoxide and the incoming donor ligand, as well as the reaction conditions.

Coordination with Ethers, Amines, and Phosphines

This compound's coordinative unsaturation facilitates interaction with a variety of neutral donor ligands (Q) such as ethers, amines, and phosphines, leading to the formation of adducts with the general formula [Er(O-iPr)₃(Q)n]. While specific, structurally characterized examples of simple amine and phosphine (B1218219) adducts of this compound are not prevalent in the surveyed literature, the general principles of lanthanide coordination chemistry provide a strong basis for understanding these interactions.

Lanthanide complexes with bulky siloxide ligands incorporating pendant amine donors have been synthesized, indicating a strong affinity of lanthanide ions for amine groups. researchgate.net Similarly, erbium(III) triflate has been shown to be an effective catalyst for the synthesis of imines from amines and carbonyl compounds, a process that proceeds via coordination of the amine to the erbium center. researchgate.net The formation of stable adducts is also observed with oxygen-donor ligands. For instance, the use of tetrahydrofuran (THF), a cyclic ether, is common in the synthesis of related erbium complexes, where it often coordinates directly to the metal center. chemrxiv.org The formation of such adducts can be inferred from synthetic procedures that utilize these coordinating solvents. researchgate.net The interaction is generally a reversible Lewis acid-base equilibrium.

The stability and stoichiometry of these adducts are influenced by several factors:

Steric Hindrance: The bulky isopropoxide groups can sterically hinder the approach of large donor ligands.

Basicity of the Ligand: Stronger Lewis bases (e.g., many amines and phosphines) are expected to form more stable adducts compared to weaker bases (e.g., ethers).

Solvent: The choice of solvent is crucial, as solvent molecules can compete with the donor ligand for coordination sites on the erbium ion.

Influence of Adducts on Volatility and Solution Behavior

The formation of adducts with Lewis bases has a profound impact on the physical and chemical properties of this compound, particularly its volatility and behavior in solution.

Lanthanide alkoxides often exist as oligomeric or polymeric structures in the solid state and in non-coordinating solvents. This association occurs through bridging alkoxide groups, which satisfies the coordination number of the metal ions. The formation of these oligomers significantly reduces the volatility of the compound.

When a neutral donor ligand (adduct) is introduced, it can break up these bridges by coordinating to the metal center, leading to the formation of less associated or even monomeric species. This reduction in the degree of polymerization generally leads to an increase in the compound's volatility. researchgate.net For example, the sublimation temperatures of lanthanide alkoxide precursors are known to be influenced by their molecular structure, with less aggregated compounds typically being more volatile. researchgate.net

In solution, adduct formation influences the solubility and reactivity of the alkoxide. By occupying coordination sites, the adducts can:

Increase Solubility: The formation of monomeric adducts with coordinating solvents like THF can enhance the solubility of the otherwise poorly soluble polymeric alkoxide.

Modify Reactivity: The coordinated ligands can alter the reactivity of the Er-O-C bonds, for instance, by modifying the steric environment and electronic properties of the erbium center. This can be used to control the rates of subsequent reactions, such as hydrolysis and condensation. researchgate.net

The equilibrium between the oligomeric alkoxide and the monomeric adduct is sensitive to temperature and the concentration of the donor ligand.

Hydrolysis and Condensation Mechanisms

The hydrolysis and subsequent condensation of this compound are fundamental processes in sol-gel chemistry, providing a versatile route to erbium-containing materials such as erbium(III) oxide (Er₂O₃).

Controlled Hydrolysis for Oxide Precursors

The conversion of this compound to erbium oxide begins with hydrolysis, where the isopropoxide ligands are replaced by hydroxyl groups upon reaction with water. This is followed by condensation reactions, where either water or alcohol is eliminated to form Er-O-Er bridges.

Hydrolysis: Er(O-iPr)₃ + x H₂O → Er(O-iPr)₃₋ₓ(OH)ₓ + x i-PrOH

Condensation (Oxolation): 2 Er(O-iPr)₃₋ₓ(OH)ₓ → (O-iPr)₃₋ₓ(OH)ₓ₋₁Er-O-Er(OH)ₓ₋₁(O-iPr)₃₋ₓ + H₂O

Condensation (Alcoxolation): 2 Er(O-iPr)₃₋ₓ(OH)ₓ → (O-iPr)₃₋ₓ(OH)ₓ₋₁Er-O-Er(OH)ₓ(O-iPr)₃₋ₓ₋₁ + i-PrOH

Controlling these reactions is key to producing materials with desired properties like specific particle sizes, morphologies, and crystallinity. The rate of hydrolysis and condensation can be precisely managed by adjusting parameters such as the water-to-alkoxide ratio, pH, temperature, and the presence of catalysts. For example, erbium-doped vanadium pentoxide and titanium dioxide thin films have been synthesized via sol-gel routes where erbium(III) nitrate (B79036) is dissolved in the respective metal isopropoxide solution, demonstrating the compatibility of these precursors in forming mixed oxides. researchgate.netscilit.com The ultimate product of complete hydrolysis and condensation is erbium(III) oxide, a technologically important material for optical applications. ulaval.ca

Formation of Polymeric Er-O-R Networks and Oxo-Alkoxide Clusters

Under conditions of substoichiometric hydrolysis (i.e., a low water-to-alkoxide ratio), the reaction does not proceed to the full oxide but instead yields intermediate, soluble species known as oxo-alkoxide clusters or polymeric networks. These intermediates are themselves important molecular precursors for materials synthesis.

A prominent and well-characterized example is the pentanuclear oxo-alkoxide cluster, [Er₅O(O-iPr)₁₃] . researchgate.netrsc.org This cluster is formed through the controlled, partial hydrolysis of an erbium isopropoxide precursor. Its structure consists of a central oxygen atom (μ₅-oxo) located slightly above the base of a square pyramid of five erbium atoms. The erbium centers are further bridged by a combination of isopropoxide ligands. researchgate.net

The formation of such a stable, well-defined cluster demonstrates that the hydrolysis-condensation process can be halted at an intermediate stage. These clusters represent the smallest molecular units of a metal oxide, capped by organic ligands. They are often soluble in organic solvents and can be used as building blocks for larger structures or as single-source precursors that decompose cleanly at lower temperatures to form pure oxide materials. scirp.org The synthesis of [Er₅O(O-iPr)₁₃] has been reported from the reaction of erbium chloride with potassium isopropoxide in the presence of a stoichiometric amount of water, highlighting a reliable method for its preparation. researchgate.net

Table of Crystallographic Data for [Er₅O(O-iPr)₁₃]

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 20.917(6) |

| b (Å) | 21.575(6) |

| c (Å) | 25.638(6) |

| Z (formula units/cell) | 8 |

Data sourced from a study on erbium isopropoxides. researchgate.net

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Er(OCH(CH₃)₂)₃ or Er(O-iPr)₃ |

| Erbium(III) Oxide | Er₂O₃ |

| Isopropanol (B130326) | CH₃CH(OH)CH₃ or i-PrOH |

| Tetrahydrofuran | C₄H₈O (THF) |

| Pentanuclear Erbium Oxo-Isopropoxide | Er₅O(OCH(CH₃)₂)₁₃ or Er₅O(O-iPr)₁₃ |

| Erbium(III) Chloride | ErCl₃ |

| Potassium Isopropoxide | KOCH(CH₃)₂ or K(O-iPr) |

| Erbium(III) Triflate | Er(CF₃SO₃)₃ |

| Erbium(III) Nitrate | Er(NO₃)₃ |

| Vanadium(V) Oxoisopropoxide | VO(OCH(CH₃)₂)₃ |

Applications in Advanced Materials Synthesis and Catalysis

Precursor for Erbium-Doped Thin Films and Nanomaterials

Erbium-doped materials are highly valued for their unique optical properties, particularly their ability to emit light in the 1.55 μm wavelength range, which is a critical window for telecommunications. Triisopropoxyerbium is an ideal starting material, or precursor, for creating these materials in the form of thin films and nanomaterials. Its isopropoxide ligands allow for controlled delivery in the gas phase, a requirement for high-precision deposition methods.

Chemical Vapor Deposition (CVD) Applications

Chemical Vapor Deposition (CVD) is a technique used to produce high-quality, high-performance solid materials, often as thin films. wikipedia.org In a typical CVD process, a substrate is exposed to volatile precursors that react or decompose on the substrate surface to produce the desired deposit. wikipedia.org Metal-organic CVD (MOCVD), a variant of CVD, uses metal-organic compounds like this compound as precursors to create exceptionally pure thin films and nanostructures. royalsocietypublishing.org This method is favored for its ability to achieve precise control over film thickness, composition, and doping levels. royalsocietypublishing.org

This compound is utilized as a precursor in MOCVD to grow thin films of erbium oxide (Er₂O₃). Erbium oxide is a dielectric material with a high permittivity (high-κ), making it a candidate to replace silicon dioxide in next-generation microelectronic devices. researchgate.net

In the MOCVD process, this compound is vaporized and transported into a reaction chamber by an inert carrier gas, such as nitrogen or argon. royalsocietypublishing.org Inside the chamber, the heated substrate provides the energy needed for the precursor to decompose and react with an oxygen source (like water vapor or O₂), resulting in the deposition of a solid Er₂O₃ film. royalsocietypublishing.orgd-nb.info The organic byproducts are volatile and are removed from the chamber. wikipedia.org

The deposition process is governed by several key parameters that influence the final properties of the film. The use of metal alkoxide precursors like this compound is well-established for depositing various metal oxides. royalsocietypublishing.orgd-nb.info

Table 1: Illustrative MOCVD Parameters for Metal Oxide Deposition using Alkoxide Precursors This table provides typical parameters for MOCVD processes using metal alkoxides, analogous to what would be used for this compound.

| Parameter | Value Range | Impact on Deposition | Source |

|---|---|---|---|

| Precursor Temperature | 70 - 140 °C | Controls precursor vapor pressure and delivery rate | d-nb.info |

| Substrate Temperature | 200 - 600 °C | Determines growth regime (reaction-rate or diffusion-rate limited) and film crystallinity | d-nb.info |

| Carrier Gas Flow Rate | 400 - 1300 ml/min | Affects precursor concentration and residence time in the reactor | d-nb.info |

| System Pressure | Few torr to atmospheric | Influences gas flow dynamics and reaction kinetics | tms.org |

| VI/III Ratio (Oxidizer/Precursor) | Varies | Affects phase purity and stoichiometry of the resulting oxide film |

Erbium-doped waveguide amplifiers (EDWAs) are critical components in integrated optics, providing on-chip light amplification for telecommunications. wikipedia.orgutwente.nl MOCVD using precursors such as this compound is a key technology for fabricating the active layers of these devices. spie.org The process allows for the co-deposition of a host material, like silica (B1680970) or yttrium oxide, along with erbium to create the light-guiding and amplifying layer on a planar substrate. utwente.nl

The precise control offered by MOCVD ensures that the erbium ions are uniformly distributed within the waveguide core, which is essential for achieving consistent optical gain. utwente.nl The concentration of erbium is a critical parameter that must be optimized; too low a concentration results in insufficient gain, while too high a concentration can lead to quenching effects that reduce efficiency. utwente.nl Researchers design these amplifiers by modeling how pump power, signal wavelength, and erbium concentration interact to produce optimal performance. utwente.nl

The formation of a thin film via MOCVD is a multi-step process that begins with nucleation—the initial formation of small, stable clusters of the material on the substrate surface. The mechanism of decomposition for metal alkoxide precursors like this compound can follow several pathways, including β-hydride elimination, which is common for isopropoxides. d-nb.info This process involves the transfer of a hydrogen atom from the alkoxide ligand, leading to the formation of an alcohol (isopropanol) and an alkene (propene), and the deposition of the metal oxide.

The growth of the film can be categorized into two main regimes, as shown in the table below.

Table 2: MOCVD Growth Regimes for Alkoxide Precursors This table outlines the dominant growth mechanisms in MOCVD, which are dependent on temperature.

| Growth Regime | Dominant Factor | Temperature Range | Characteristics | Source |

|---|---|---|---|---|

| Reaction-Rate-Limited | Surface chemical reaction kinetics | Lower temperatures (e.g., < 420°C for Al(OⁱPr)₃) | Growth rate is highly sensitive to temperature and follows an Arrhenius relationship. | d-nb.info |

| Diffusion-Rate-Limited | Mass transport of the precursor through the boundary layer to the substrate | Higher temperatures (e.g., > 420°C for Al(OⁱPr)₃) | Growth rate is less dependent on temperature and more on the gas flow rate and reactor geometry. | d-nb.info |

Understanding these mechanisms allows for precise control over the film's microstructure and properties by tuning the deposition conditions. d-nb.info

Deposition of Erbium-Doped Optical Waveguides

Atomic Layer Deposition (ALD) of Erbium-Containing Layers

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers atomic-level control over film thickness and conformality. rsc.org Unlike the continuous process of CVD, ALD is based on sequential, self-limiting surface reactions. rsc.org The process involves exposing the substrate to pulses of different precursors, which are separated by purge steps with an inert gas. rsc.org This cyclic nature ensures that each cycle adds a single monolayer of material, providing unparalleled precision. rsc.org

For depositing erbium-containing layers using a precursor like this compound, a typical ALD cycle would involve four steps:

Precursor Pulse: A pulse of vaporized this compound is introduced into the reactor. The precursor molecules react with the functional groups on the substrate surface (e.g., hydroxyl groups, -OH) until all available sites are occupied. This reaction is self-limiting. rsc.org

Purge/Evacuation: Excess, unreacted precursor and any volatile byproducts are purged from the chamber with an inert gas (e.g., nitrogen). rsc.org

Co-reactant Pulse: A second precursor, typically an oxidizer like water (H₂O) or ozone (O₃), is pulsed into the chamber. It reacts with the layer of erbium precursor on the surface to form a monolayer of erbium oxide and regenerates the surface functional groups for the next cycle. rsc.org

Purge/Evacuation: Excess co-reactant and byproducts are removed from the chamber. rsc.org

This cycle is repeated until the desired film thickness is achieved. The design of the precursor is critical for a successful ALD process. An ideal precursor, such as a metal alkoxide, must be sufficiently volatile and thermally stable to prevent decomposition in the gas phase but reactive enough to chemisorb onto the substrate surface. researchgate.netrsc.org While simple alkoxides can sometimes lead to non-ideal growth due to side reactions, "designed" precursors with bulkier or donor-functionalized ligands are often developed to improve thermal stability and achieve better self-limiting behavior, which is essential for the ALD process. researchgate.netnih.gov

Surface Reactions and Growth Per Cycle

The deposition of thin films using this compound via Atomic Layer Deposition (ALD) is a process governed by self-limiting surface reactions. wikipedia.org In a typical thermal ALD process, the substrate is sequentially exposed to the gaseous this compound precursor and a co-reactant, often an oxidizing agent like water (H₂O) or ozone (O₃). nih.govresearchgate.net Each exposure, or half-cycle, results in the chemisorption of a sub-monolayer of the precursor onto the substrate surface. wikipedia.orgnih.gov

The growth per cycle (GPC) is a critical parameter in ALD, representing the film thickness added in a single, complete ALD cycle. researchgate.netwiley-vch.de For this compound, the GPC is influenced by several factors including the deposition temperature, the precursor and co-reactant pulse and purge times, and the nature of the substrate. nih.gov The GPC is determined by the number of available reactive sites on the surface and the steric hindrance of the bulky isopropoxy ligands attached to the erbium atom. capes.gov.br

The surface reactions can be generalized as follows:

First half-cycle (this compound pulse): The this compound precursor, Er(O-i-Pr)₃, reacts with the hydroxylated surface (-OH groups). This reaction involves the exchange of ligands, where one or more isopropoxy groups react with the surface hydroxyls, releasing isopropyl alcohol (i-PrOH) as a volatile byproduct and tethering the erbium-containing species to the surface. The self-limiting nature of this step arises from the fact that once all the reactive surface sites are occupied, no further precursor can chemisorb. nih.gov

Second half-cycle (Co-reactant pulse, e.g., H₂O): The co-reactant, such as water vapor, is introduced into the chamber. It reacts with the remaining isopropoxy ligands on the newly formed surface, creating new hydroxyl groups and releasing more isopropyl alcohol. This restores the hydroxylated surface, preparing it for the next this compound pulse.

Fabrication of High-k Dielectrics and Gate Oxides

This compound is a precursor for depositing erbium oxide (Er₂O₃), which is investigated as a high-k dielectric material. High-k dielectrics are essential for the continued scaling of metal-oxide-semiconductor (MOS) transistors, as they allow for a reduction in gate leakage current while maintaining high capacitance. electrochem.org Erbium oxide is considered a promising candidate due to its relatively high dielectric constant (k-value) and thermodynamic stability in contact with silicon.

The ALD process using this compound enables the deposition of high-quality, uniform, and conformal Er₂O₃ films with precise thickness control, which are critical attributes for gate dielectric applications. researchgate.net The deposition is typically carried out within a specific temperature window to ensure self-limiting growth and prevent thermal decomposition of the precursor. nih.gov

Research has focused on integrating Er₂O₃ into gate stacks, sometimes as a single layer or as part of a laminate structure with other oxides like hafnium oxide (HfO₂) or aluminum oxide (Al₂O₃). researchgate.netucsd.edu These layered structures can be engineered to fine-tune the electrical properties of the gate stack, such as the equivalent oxide thickness (EOT) and the threshold voltage. researchgate.net The quality of the interface between the high-k dielectric and the silicon substrate is paramount and is often managed by having a thin interfacial layer, such as silicon dioxide (SiO₂). ucsd.edu

The electrical characteristics of Er₂O₃ films grown from this compound are extensively studied. Key parameters include the dielectric constant, leakage current density, and breakdown voltage. The goal is to achieve a low leakage current and a high dielectric strength for reliable device operation.

Sol-Gel Processing of Erbium Oxide and Mixed-Metal Oxides

The sol-gel process is a versatile wet-chemical technique used for the synthesis of oxide materials from molecular precursors, such as metal alkoxides. numberanalytics.com this compound serves as a precursor in the sol-gel synthesis of erbium oxide and erbium-containing mixed-metal oxides. numberanalytics.com The process generally involves the hydrolysis and condensation of the precursor in a solvent. numberanalytics.comwiley-vch.de

Gelation and Aging Processes

The synthesis begins with the creation of a 'sol,' which is a stable colloidal suspension of particles. wiley-vch.de In a typical process involving this compound, the precursor is dissolved in a suitable solvent, often an alcohol. The addition of water, usually in the presence of a catalyst (acid or base), initiates hydrolysis. During hydrolysis, the isopropoxy groups (-O-i-Pr) of the this compound are replaced with hydroxyl groups (-OH). nih.gov

This is followed by condensation reactions, where the hydroxylated intermediates react with each other or with remaining alkoxide groups to form Er-O-Er bridges, releasing water or alcohol as byproducts. wiley-vch.de As these condensation reactions continue, a three-dimensional network of erbium oxide species forms, leading to a significant increase in the viscosity of the sol. The point at which the solution loses its fluidity and forms a rigid, porous network is known as the gel point. wiley-vch.de

Following gelation, the wet gel undergoes an 'aging' process. During aging, the chemical reactions of hydrolysis and condensation continue within the gel network, leading to structural and property changes. nih.govunitbv.ro This process strengthens the gel network through the formation of additional cross-links, which can cause the gel to shrink (a phenomenon known as syneresis). nih.gov The aging conditions, such as time, temperature, and the chemical environment (pH), significantly influence the final properties of the material. unitbv.ro

Synthesis of Erbium Oxide Nanoparticles

The sol-gel method is a prominent technique for synthesizing erbium oxide (Er₂O₃) nanoparticles. researchgate.net By carefully controlling the reaction parameters during the sol-gel process, it is possible to control the size and morphology of the resulting nanoparticles. Factors such as the concentration of the this compound precursor, the water-to-alkoxide ratio, the type of solvent, the pH of the solution, and the temperature all play a crucial role. nih.gov

After the gel is formed and aged, it is typically dried to remove the pore liquid, resulting in a xerogel or an aerogel depending on the drying method. wiley-vch.de To obtain crystalline erbium oxide nanoparticles, the dried gel is subjected to a heat treatment or calcination process. The calcination temperature and duration are critical parameters that determine the final crystallite size, phase purity, and morphology of the Er₂O₃ nanoparticles. researchgate.net Various chemical synthesis routes, including sol-gel, have been employed to produce different types of nanoparticles. sid.ir

Doping of Silica and Other Glass Matrices for Optical Applications

This compound is widely used as a doping precursor in the sol-gel synthesis of optically active glasses, particularly silica-based glasses. unibe.chsciopen.com The sol-gel method allows for the homogeneous incorporation of erbium ions (Er³⁺) into the glass matrix at a molecular level, which is crucial for achieving efficient optical properties. unibe.ch This technique is advantageous due to its low-temperature processing and the ability to control the purity and structure of the final material. functmaterials.org.ua

The process typically involves the co-hydrolysis and co-condensation of this compound with a primary matrix precursor, such as tetraethyl orthosilicate (B98303) (TEOS) for silica glass. mdpi.com The erbium ions become entrapped within the silica network as it forms during the gelation and subsequent densification stages. The concentration of erbium can be precisely controlled by adjusting the initial precursor ratios. mdpi.com

Erbium-doped silica glasses are of significant interest for applications in optical amplifiers, lasers, and other photonic devices due to the characteristic luminescence of Er³⁺ ions at a wavelength of around 1.54 µm, which is a standard wavelength for telecommunications. erbium.nl To enhance the luminescence properties and prevent the clustering of erbium ions, co-dopants such as aluminum oxide or phosphorus pentoxide are often incorporated into the glass matrix. sciopen.com These co-dopants can improve the solubility of erbium in the silica network and modify the local environment of the Er³⁺ ions, leading to improved optical performance. sciopen.com

Solution-Based Processing for Luminescent Materials

This compound is a key precursor in various solution-based methods for fabricating luminescent materials. numberanalytics.comymdchem.com These materials are substances that emit light upon excitation by an external energy source. numberanalytics.com The luminescence arises from the electronic transitions within the dopant ions, such as Er³⁺, embedded in a host matrix. mdpi.comsemanticscholar.org

Solution-based techniques, including the sol-gel process, offer several advantages for creating luminescent materials, such as good homogeneity, purity, and the ability to shape the material into various forms like thin films, fibers, or powders at relatively low temperatures. numberanalytics.com In a typical synthesis, this compound is dissolved in a solvent along with precursors for the host material. The resulting solution is then processed to yield the final luminescent material.

Erbium-Doped Upconversion and Downconversion Phosphors

This compound serves as a crucial erbium source for the synthesis of erbium-doped phosphors. These materials are capable of upconversion and downconversion of light, processes that are highly valuable in various technological applications.

Upconversion Phosphors: Upconversion is a process where materials absorb two or more low-energy photons (typically in the near-infrared range) and emit a single higher-energy photon (in the visible or ultraviolet range). Erbium (Er³⁺) ions are particularly effective in this process. mdpi.comrsc.org When incorporated into a host material, such as TiO₂, the erbium ions can enhance photocatalytic activity under sun-like excitation. rsc.org The synthesis of these materials often involves methods like surfactant-free hydrothermal processes. rsc.org The presence of Er³⁺ can lead to enhanced photocatalytic performance, with optimal results observed at specific doping concentrations. rsc.org

Downconversion Phosphors: Downconversion, or downshifting, is the more common process where a high-energy photon is converted into a lower-energy photon. phosphor.com This is fundamental to technologies like white-light LEDs, where blue or UV light from an LED is converted into green, yellow, and red light by phosphors to create white light. phosphor.comresearchgate.net Downconversion materials are also being explored to improve the efficiency of solar cells by converting high-energy photons from the solar spectrum into near-infrared (NIR) photons that can be more efficiently utilized by silicon-based solar cells. nih.govnih.gov Silicate-based phosphors are noted for their high quantum efficiency and stability in these applications. nih.gov

Recent research has focused on developing full-spectrum driven down-conversion phosphors that can convert a broad range of UV and visible light into NIR light, aiming to break the efficiency bottleneck of crystalline silicon solar cells. nih.gov

Fabrication of Integrated Photonic Devices

This compound is a key precursor in the fabrication of erbium-doped thin films, which are integral components of various photonic integrated circuits (PICs). wikipedia.org These circuits, which use photons instead of electrons, are essential for applications in communications, sensing, and high-performance computing. wikipedia.orgaimphotonics.com

The fabrication of these devices often involves techniques like atomic layer deposition (ALD) or metal-organic chemical vapor deposition (MOCVD) to create thin films of erbium oxide (Er₂O₃) or other erbium-containing materials. researchgate.netrsc.orgrsc.org For instance, Er₂O₃ thin films can be grown using an erbium precursor and a co-reactant like water. rsc.orgrsc.org These films can be deposited on various substrates, including silicon and quartz glass, and their properties can be controlled by adjusting deposition parameters like temperature. researchgate.net The resulting films are often polycrystalline and can be grown conformally even in nanoscale trenches, which is crucial for creating complex three-dimensional device structures. rsc.orgrsc.org

The integration of erbium-doped materials into photonic devices allows for the creation of active components like optical amplifiers and lasers directly on a chip. Erbium-doped waveguide amplifiers are a key application, enabling the amplification of optical signals without the need for conversion to the electrical domain. Research in this area has demonstrated that materials like erbium-doped magnesium zirconium phosphate (B84403) nanophosphors show potential for use in compact waveguide amplifiers and lasers. whiterose.ac.uk

The development of fabless design and manufacturing processes, similar to the electronics industry, is making the production of complex PICs more accessible. aimphotonics.com However, challenges remain, particularly in the cost and precision required for packaging these devices. mit.edu

Table of Erbium-Doped Materials and Their Applications in Photonics:

| Material System | Fabrication Technique | Key Properties | Application |

|---|---|---|---|

| Er₂O₃ thin films | ALD, MOCVD | Polycrystalline, conformal growth, high dielectric constant | High-κ gate dielectrics, optical waveguides researchgate.netrsc.orgrsc.org |

| Er³⁺-doped MgZr₄(PO₄)₆ | Sol-gel | High photoluminescence lifetime | Integrated photonic applications, waveguide amplifiers, lasers whiterose.ac.uk |

Role in Catalytic Reactions

This compound exhibits significant catalytic activity, primarily functioning as a Lewis acid. This property is harnessed in a range of organic reactions, including polymerizations and various organic transformations.

This compound as a Lewis Acid Catalyst

A Lewis acid is a chemical species that can accept a pair of electrons. fiveable.me this compound, with its electron-deficient erbium center, acts as an effective Lewis acid catalyst. This catalytic activity is central to its role in promoting reactions by activating substrates. The concept of Lewis acid catalysis is broad, with applications in enhancing reaction rates and selectivity in numerous transformations. berkeley.eduprinceton.eduwiley-vch.de

Polymerization Catalysis (e.g., Ring-Opening Polymerization)

This compound and related rare-earth metal complexes are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactones. rsc.orgmdpi.comnih.gov ROP is a chain-growth polymerization method where a cyclic monomer is opened to form a linear polymer. youtube.com This method is particularly important for producing biodegradable aliphatic polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL), which have extensive applications in the biomedical field for devices like sutures, stents, and in drug delivery systems. nih.gov

The catalytic activity in ROP is often initiated by the coordination of the monomer to the metal center, followed by nucleophilic attack. The choice of catalyst and reaction conditions can influence the properties of the resulting polymer, including its molecular weight and stereochemistry. rsc.orgmdpi.com For example, yttrium complexes with specific ligand architectures have been shown to catalyze the stereoselective ROP of functional β-lactones, leading to polymers with controlled syndiotacticity. rsc.org

Organic Transformation Catalysis (e.g., Aldol (B89426) Additions, Transesterification)

This compound's Lewis acidity makes it a useful catalyst in several key organic transformations.

Aldol Additions: The aldol addition is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds. alfa-chemistry.comlibretexts.org The reaction can be catalyzed by either acids or bases. Lewis acids, such as those based on rare-earth metals, can catalyze the reaction by coordinating to the carbonyl oxygen of the electrophile, thereby increasing its reactivity towards a nucleophilic enolate or enol. wiley-vch.de This approach is valuable for achieving high stereoselectivity in the synthesis of complex molecules. alfa-chemistry.comresearchgate.net While much of the research has focused on other metal catalysts, the principles of Lewis acid-catalyzed aldol additions are applicable to this compound. wiley-vch.depsu.edu

Transesterification: Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. sapub.orgmdpi.com This reaction is of immense industrial importance, particularly in the production of biodiesel from vegetable oils and animal fats. sapub.orgjbiochemtech.comikm.org.my The reaction involves the reaction of triglycerides with a short-chain alcohol, like methanol, in the presence of a catalyst. ikm.org.my

While homogeneous base catalysts are often used, they are sensitive to water and free fatty acids. sapub.orgjbiochemtech.com Lewis acid catalysts, including metal complexes, offer an alternative that can be more tolerant of these impurities. ikm.org.myorganic-chemistry.org The mechanism typically involves the activation of the carbonyl group of the ester by the Lewis acid, making it more susceptible to nucleophilic attack by the alcohol. jbiochemtech.com

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing catalyst performance and developing new catalytic systems. ox.ac.uknsf.gov For reactions catalyzed by metal complexes like this compound, the catalytic cycle generally involves several key steps: substrate coordination, activation, bond formation/cleavage, and product release with regeneration of the catalyst.

In the context of transesterification , for example, a proposed mechanism involves the initial adsorption of the alcohol onto the catalyst surface, followed by reaction with the triglyceride in the bulk phase to form the product ester and glycerol. nih.gov

For polymerization reactions , mechanistic studies often focus on the nature of the active species and the mode of monomer insertion. In the ROP of lactones, the mechanism can proceed through a coordination-insertion pathway, where the monomer coordinates to the metal center before being incorporated into the growing polymer chain.

In aldol reactions catalyzed by Lewis acids, the mechanism involves the formation of a complex between the Lewis acid and the aldehyde, which activates the aldehyde for nucleophilic attack by an enolate. alfa-chemistry.com The geometry of the transition state, influenced by the catalyst and substrates, determines the stereochemical outcome of the reaction.

Detailed mechanistic investigations often employ a combination of experimental techniques (e.g., kinetics, spectroscopy) and computational modeling to elucidate the elementary steps of the catalytic cycle. berkeley.edumdpi.comresearchgate.net

Table of Mentioned Compounds:

| Compound Name |

|---|

| This compound |

| Erbium Oxide (Er₂O₃) |

| Titanium Dioxide (TiO₂) |

| Erbium-doped Magnesium Zirconium Phosphate |

| Erbium-doped Lanthanum Oxysulfide |

| Polylactide (PLA) |

| Polycaprolactone (PCL) |

| Methanol |

| Glycerol |

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. google.comrsc.org It is particularly valuable for complexes containing heavy elements like erbium, offering a favorable balance between computational cost and accuracy for geometry optimizations and property predictions. google.com DFT calculations are foundational for understanding the geometry, stability, and bonding characteristics of Triisopropoxyerbium.

Lanthanide alkoxides, including isopropoxides, exhibit a strong tendency to form oligomers, such as dimers, trimers, or tetramers, through bridging alkoxide groups. researchgate.netresearchgate.netdokumen.pub This aggregation is a consequence of the lanthanide ion's desire to expand its coordination sphere. While simple monomeric Er(OiPr)3 can be formed under specific mild conditions, oligomeric structures are common. dokumen.pub

DFT-based geometry optimization is employed to determine the most stable three-dimensional structures for these species. storion.ru The process involves finding the coordinates on the potential energy surface where the net forces on each atom are minimized. storion.ru By calculating the total electronic energy for the optimized geometries of the monomer, dimer, trimer, and other oligomers, their relative stabilities can be compared. rsc.org These calculations can reveal the energetic favorability of oligomerization. For instance, an initial erbium haloalkoxide is believed to be stabilized through ligand scrambling with Er(OiPr)3 in solution. rsc.org Computational studies can elucidate the energetic preferences for such structures. osti.gov

Table 1: Hypothetical Relative Energies of this compound Oligomers Calculated by DFT. This interactive table illustrates how DFT calculations can be used to compare the stability of different oligomeric forms. Lower relative energy indicates greater stability.

| Oligomer | Number of Er Atoms | Coordination Environment (Conceptual) | Relative Energy (kJ/mol) |

| Monomer: Er(OiPr)3 | 1 | 3-coordinate Er | 105 |

| Dimer: [Er(OiPr)3]2 | 2 | 4-coordinate Er (with bridging isopropoxy groups) | 25 |

| Trimer: [Er(OiPr)3]3 | 3 | 4- or 5-coordinate Er (cyclic or linear structures) | 5 |

| Tetramer: [Er(OiPr)3]4 | 4 | 5- or 6-coordinate Er (cubane-like or other cluster structures) | 0 |

DFT calculations are instrumental in analyzing the nature of chemical bonds and the distribution of electronic charge within a molecule. uitm.edu.my For this compound, a key area of interest is the character of the Erbium-Oxygen (Er-O) bond. Methods such as Natural Bond Orbital (NBO), Atoms-in-Molecules (AIM), and the Electron Localization Function (ELF) are used to quantify the degree of ionic versus covalent character. uitm.edu.mymdpi.com

Natural Bond Orbital (NBO) Analysis: This method examines the electron density to derive localized bonding and lone-pair orbitals, providing information on orbital interactions and charge transfer between the metal and the ligands. mdpi.com

Atoms-in-Molecules (AIM) Theory: AIM analysis characterizes the topology of the electron density (ρ(r)). uitm.edu.my The value of the electron density and its Laplacian (∇²ρ(r)) at the bond critical point (BCP) between two atoms can distinguish between covalent (high ρ(r), negative ∇²ρ(r)) and ionic (low ρ(r), positive ∇²ρ(r)) interactions. uitm.edu.my For metal-oxygen bonds in similar complexes, low density and positive Laplacian values typically indicate predominantly ionic character. uitm.edu.my

Electron Localization Function (ELF): ELF provides a visual representation of electron pair localization in the molecule. mdpi.com Low ELF values in the region between the metal and ligand atoms are indicative of ionic bonding, whereas higher values suggest covalent character. uitm.edu.mymdpi.com

These analyses consistently show that bonds between lanthanides and hard donor ligands like oxygen are largely ionic, a result of the significant difference in electronegativity and the contracted nature of the 4f orbitals. numberanalytics.com The charge distribution analysis would confirm a significant positive charge on the erbium center and negative charges on the oxygen atoms.

Table 2: Overview of DFT-Based Bonding Analysis Methods. This table summarizes the primary purpose and key outputs of common computational techniques for analyzing chemical bonds.

| Analysis Method | Primary Purpose | Key Outputs |

| Natural Bond Orbital (NBO) | To analyze charge transfer and orbital interactions. mdpi.com | Atomic charges, bond orders, hybridization, donor-acceptor interactions. mdpi.comosti.gov |

| Atoms-in-Molecules (AIM) | To characterize the nature of chemical bonds based on electron density topology. uitm.edu.my | Electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points, defining bond paths. uitm.edu.my |

| Electron Localization Function (ELF) | To map the probability of finding an electron pair in a given region of space. mdpi.com | 3D visualization of electron localization, distinguishing core, bonding, and non-bonding regions. uitm.edu.mymdpi.com |

Geometry Optimization and Energetics of Monomers and Oligomers

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov This technique allows for the study of dynamic processes such as aggregation in solution and thermal decomposition, which are not accessible through static electronic structure calculations.

The tendency of metal alkoxides to form oligomers in solution can be investigated using MD simulations. researchgate.netscience.gov These simulations model a system containing numerous this compound molecules and solvent molecules. nih.gov By calculating the forces between all particles and integrating Newton's equations of motion, the simulation tracks the trajectory of each particle, revealing how solute molecules interact and self-assemble. univ-setif.dznih.gov

MD simulations can provide insights into:

The structure and stability of aggregates in different solvents.

The role of solvent molecules in mediating or inhibiting aggregation.

The dynamics of ligand exchange and cluster formation. nih.gov

Physics-based MD methods have shown a high success rate in predicting the aggregation propensity of diverse chemical structures in explicit solvent models. nih.gov

Table 3: Key Parameters in an MD Simulation of Aggregation. This table outlines the essential inputs and expected outputs for a typical molecular dynamics simulation studying aggregation phenomena.

| Component | Description |

| Input Parameters | |

| Force Field | A set of equations and parameters that defines the potential energy of the system (e.g., ReaxFF, AMBER). arxiv.org |

| System Composition | Number of solute (e.g., Er(OiPr)3) and solvent molecules in the simulation box. |

| Initial Configuration | The starting spatial arrangement of all molecules. |

| Ensemble | Thermodynamic conditions (e.g., NVT for constant Number of particles, Volume, Temperature). |

| Simulation Time | The duration of the simulation, which must be long enough to observe the aggregation process. nih.gov |

| Output Data | |

| Trajectory | A file containing the positions and velocities of all atoms at each time step. |

| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. |

| Cluster Analysis | Identifies the formation, size, and lifespan of molecular aggregates over time. |

MD simulations, particularly those using reactive force fields (ReaxFF), are well-suited for studying chemical reactions like thermal decomposition. arxiv.org To understand the gas-phase decomposition of this compound, a precursor often used in deposition techniques, MD simulations can model the molecule's behavior at elevated temperatures. ucc.ie

These simulations can identify the primary decomposition pathways by observing which chemical bonds are most likely to break first. For similar metal alkoxides, such as titanium(IV)-isopropoxide (TTIP), studies have shown that decomposition is complex and can proceed through multiple channels. arxiv.org Potential pathways include:

β-hydride elimination: A common pathway for alkoxides, leading to the formation of an alcohol (isopropanol), an alkene (propene), and a metal-hydroxide or metal-oxo species. arxiv.org

Homolytic cleavage: The breaking of the Er-O or C-O bonds to form radical species.

Ligand dissociation: The loss of an entire isopropoxy group.

Simulations can predict the major and minor products of decomposition and calculate the activation energies for different pathways, providing crucial information for optimizing deposition processes like chemical vapor deposition (CVD). arxiv.orgucl.ac.uk

Table 4: Potential Gas-Phase Decomposition Reactions for a Metal Isopropoxide. This table, based on general metal alkoxide chemistry, lists plausible initial decomposition steps that could be modeled for this compound.

| Reaction Type | General Equation (M = Metal) | Products |

| β-Hydride Elimination | M(OCH(CH3)2) → M-OH + CH2=CHCH3 | Metal Hydroxide, Propene |

| Alcohol Elimination | 2 M-OiPr → M-O-M + iPr-O-iPr | Metal-Oxo Bridge, Diisopropyl ether |

| C-O Bond Dissociation | M-OCH(CH3)2 → M-O• + •CH(CH3)2 | Metal-Oxo Radical, Isopropyl Radical |

| M-O Bond Dissociation | M-OCH(CH3)2 → M• + •OCH(CH3)2 | Metal Radical, Isopropoxy Radical |

Aggregation Behavior in Solution (General concept, not specific to Er-isopropoxide in searches)

Reaction Pathway Modeling

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing a mechanistic understanding that complements experimental kinetics. rsc.orgsmu.edu This involves mapping the potential energy surface (PES) that connects reactants to products. smu.edu For this compound, this could involve modeling its synthesis, hydrolysis, or thermal decomposition reactions.

The process typically involves:

Identifying Reactants and Products: Defining the start and end points of the chemical transformation.

Locating Transition States (TS): Using algorithms to find the saddle point on the PES between reactants and products. The TS represents the highest energy barrier that must be overcome for the reaction to proceed.

Calculating Activation Energy (Ea): Determining the energy difference between the transition state and the reactants.

Tracing the Intrinsic Reaction Coordinate (IRC): Following the steepest descent path from the transition state down to the reactants on one side and the products on the other, confirming that the TS correctly connects the desired species. smu.edu

These models, often built using DFT calculations, can elucidate complex multi-step reaction mechanisms, identify key intermediates, and explain how factors like catalysts or solvent influence reaction outcomes. rsc.orgnih.gov The Reaction Path Hamiltonian (RPH) model is a powerful tool derived from these calculations that can be used to study the dynamics of a chemical reaction as it proceeds along the reaction path. smu.edu

Transition State Identification for Ligand Exchange and Film Growth

The chemical behavior of this compound, particularly in processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD), is dictated by ligand exchange reactions and subsequent film growth mechanisms. Identifying the transition states of these processes is crucial for understanding and controlling them.

Ligand Exchange: Ligand exchange is a fundamental reaction for metal complexes. sci-hub.semdpi.com For a compound like this compound, this can involve the substitution of an isopropoxide ligand with another ligand or solvent molecule. The mechanism of such an exchange can be associative, dissociative, or an interchange pathway. sci-hub.se Computational studies, typically using Density Functional Theory (DFT), can model these pathways to identify the lowest energy route. For instance, in related lanthanide systems, associative mechanisms are often explored where an incoming ligand coordinates to the metal center, forming a higher-coordinate intermediate, before another ligand departs. rsc.orgnih.gov The transition state in such a process represents the highest energy point on the reaction coordinate, for example, a configuration where the bond to the incoming ligand is partially formed and the bond to the outgoing ligand is partially broken. wikipedia.org

A study on the formation of erbium oxychloride from precursors including erbium isopropoxide proposed a ligand scrambling step followed by a cross-condensation elimination reaction, likely proceeding through an S_N1-type pathway, which would involve distinct intermediates and transition states. rsc.org